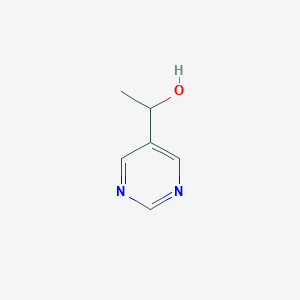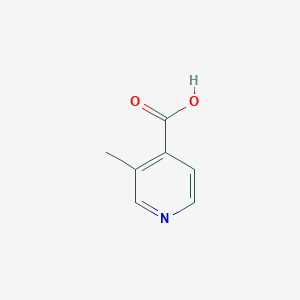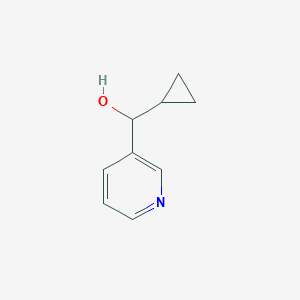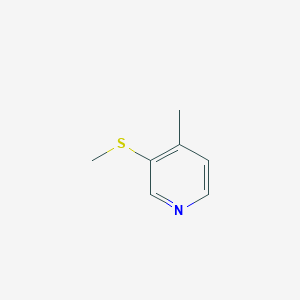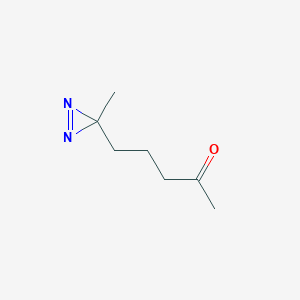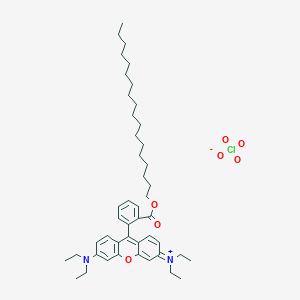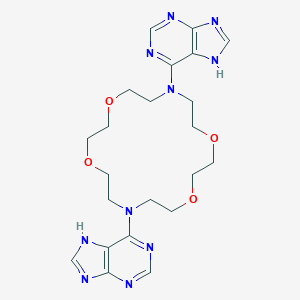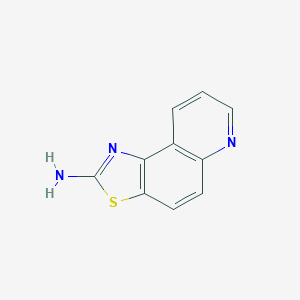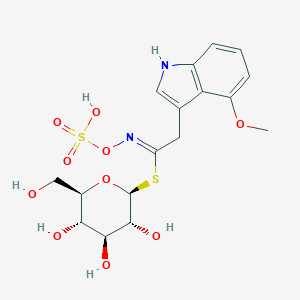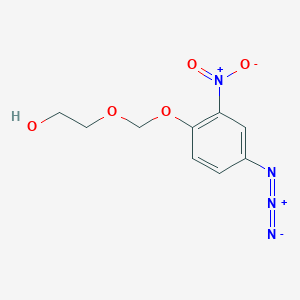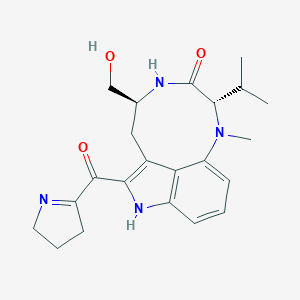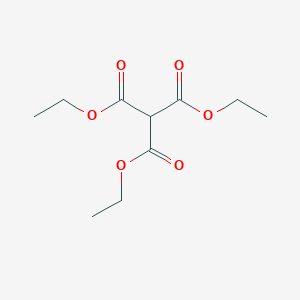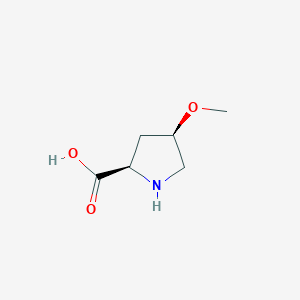
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid, also known as (R,R)-MPC, is a chiral building block that has gained significant attention in the field of organic chemistry. This compound has a unique structure that makes it a valuable intermediate for the synthesis of various biologically active molecules.
Wirkmechanismus
(R,R)-MPC acts as a chiral auxiliary in organic synthesis, providing a stereochemical template for the formation of enantiomerically pure compounds. It also acts as a precursor for the synthesis of various biologically active molecules.
Biochemische Und Physiologische Effekte
(R,R)-MPC has no known biochemical or physiological effects on its own. However, the compounds synthesized using (R,R)-MPC as a building block may have various biochemical and physiological effects, depending on their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R,R)-MPC as a chiral auxiliary in organic synthesis has several advantages, including high stereoselectivity, ease of use, and compatibility with various reaction conditions. However, the limitations of (R,R)-MPC include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
The future directions for (R,R)-MPC research include the development of new and efficient synthetic methods, the synthesis of new biologically active molecules, and the investigation of its potential as a drug candidate for the treatment of various diseases. The use of (R,R)-MPC in asymmetric catalysis and organocatalysis is also an area of interest for future research.
Conclusion
In conclusion, (R,R)-MPC is a valuable chiral building block that has various applications in organic synthesis and drug discovery. Its unique structure and properties make it an important intermediate for the synthesis of biologically active molecules. The future directions for (R,R)-MPC research include the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its use in asymmetric catalysis and organocatalysis.
Synthesemethoden
(R,R)-MPC can be synthesized using different methods, including the asymmetric synthesis method, enzymatic method, and chemical synthesis method. The asymmetric synthesis method involves the use of chiral catalysts to produce enantiomerically pure MPC. The enzymatic method involves the use of enzymes to catalyze the reaction between pyrrolidine and methoxyacetic acid. The chemical synthesis method involves the reaction between pyrrolidine and methoxyacetic acid in the presence of a suitable reagent.
Wissenschaftliche Forschungsanwendungen
(R,R)-MPC has been used as a building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and alkaloids. It has also been used in the synthesis of drugs for the treatment of various diseases, including cancer, HIV/AIDS, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
151273-50-6 |
|---|---|
Produktname |
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2R,4R)-4-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI-Schlüssel |
RNXKXUOGQKYKTH-RFZPGFLSSA-N |
Isomerische SMILES |
CO[C@@H]1C[C@@H](NC1)C(=O)O |
SMILES |
COC1CC(NC1)C(=O)O |
Kanonische SMILES |
COC1CC(NC1)C(=O)O |
Synonyme |
D-Proline, 4-methoxy-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



